molecular formula C16H15N5O6 B2689033 2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol CAS No. 685841-16-1

2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol

Cat. No.: B2689033
CAS No.: 685841-16-1
M. Wt: 373.325
InChI Key: PEVTUGMTXNANAX-UHFFFAOYSA-N
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Description

This compound features a benzofurazan (benzo[c][1,2,5]oxadiazole) core substituted with a nitro group at position 4 and an aminoethanol moiety at position 3. The benzofurazan ring is further functionalized at position 7 with a 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine group. The ethanolamine side chain enhances hydrophilicity, which may improve solubility compared to non-polar analogs .

Properties

IUPAC Name

2-[[7-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O6/c22-4-3-17-11-8-10(14-15(20-27-19-14)16(11)21(23)24)18-9-1-2-12-13(7-9)26-6-5-25-12/h1-2,7-8,17-18,22H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVTUGMTXNANAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=CC(=C(C4=NON=C34)[N+](=O)[O-])NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol typically involves multiple steps, including the formation of the dioxin ring, the introduction of the nitro group, and the construction of the oxadiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for better control over reaction conditions and scalability. The use of packed-bed reactors and optimization of reaction parameters such as catalyst loading, solvent choice, and temperature can lead to efficient production methods .

Chemical Reactions Analysis

Types of Reactions

2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of additional oxygen-containing functional groups .

Scientific Research Applications

2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Benzodioxin Moieties
Compound Name Molecular Weight Key Functional Groups Solubility Trends Reported Applications Reference ID
Target Compound ~420.34* Nitrobenzofurazan, ethanolamine, benzodioxin Moderate (ethanol/water) Under investigation
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol 166.17 Benzodioxin, hydroxymethyl Low (organic solvents) Synthetic intermediate
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one 379.37 Nitrothiazole, triazolone, benzodioxin Insoluble in water Antimicrobial studies
3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-5-amine ~246.25* Triazole, benzodioxin Poorly characterized Potential kinase inhibitor

Key Observations :

  • The target compound’s nitrobenzofurazan core distinguishes it from simpler benzodioxin derivatives (e.g., ), which lack redox-active heterocycles.
  • Compared to the thiazole-triazolone hybrid , the target’s ethanolamine group likely enhances aqueous solubility, critical for drug delivery.
Functional Group Comparisons
  • Nitro Group : Present in both the target compound and the nitrothiazol-triazolone hybrid . This group is often associated with electron-deficient systems, enabling interactions with biological targets (e.g., DNA intercalation) or fluorescence quenching.
  • Ethanolamine Side Chain: Unique to the target compound. Analogues like (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol have simpler hydroxymethyl groups, which are less polar.
  • Benzodioxin Ring: Common to all listed compounds.

Biological Activity

The compound 2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety often involves multi-step organic reactions. For instance, a related compound was synthesized by reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides under alkaline conditions to yield sulfonamide derivatives . The structural formula of the compound indicates multiple functional groups that may contribute to its biological activity.

Enzyme Inhibition

Research has shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant enzyme inhibitory properties. For example, compounds based on this scaffold have been identified as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase), an important target in tuberculosis treatment . These compounds demonstrated good whole-cell antimycobacterial activity with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents against Mycobacterium tuberculosis.

Antioxidant Properties

The antioxidant activity of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure has also been noted. These compounds can scavenge free radicals and protect cells from oxidative stress. The presence of hydroxyl groups in the structure enhances their ability to donate electrons and neutralize reactive oxygen species (ROS), which is crucial in preventing cellular damage associated with various diseases .

Neuroprotective Effects

Studies have indicated that certain derivatives may possess neuroprotective properties. For instance, compounds that inhibit acetylcholinesterase (AChE) have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD). The inhibition of AChE leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Case Study 1: Inhibition of DprE1

A study published in PubMed highlighted a series of novel DprE1 inhibitors derived from the 2,3-dihydrobenzo[b][1,4]dioxin scaffold. The investigation revealed that modifications to the nitrogen-containing side chains significantly affected the inhibitory potency against DprE1. The most potent analogs exhibited MIC values in the low micromolar range against Mycobacterium tuberculosis .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, various 2,3-dihydrobenzo[b][1,4]dioxin derivatives were tested for their ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results showed that certain modifications enhanced radical scavenging activity significantly compared to standard antioxidants like ascorbic acid .

Data Summary

Biological Activity Activity Type Mechanism Reference
DprE1 InhibitionAntimycobacterialInhibits enzyme crucial for mycobacterial growth
Antioxidant ActivityRadical ScavengingElectron donation to neutralize ROS
Acetylcholinesterase InhibitionNeuroprotectiveIncreases acetylcholine levels

Q & A

Q. How can computational docking studies guide the optimization of this compound’s binding affinity to target proteins?

  • Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using protein crystal structures (e.g., nitroreductases or kinases). Prioritize modifications to the dihydrodioxin or ethanolamine moieties based on binding energy scores. Validate predictions with surface plasmon resonance (SPR) for binding kinetics .

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